molecular formula C12H11ClN2 B1480281 4-Chloro-6-(3-methylbenzyl)pyrimidine CAS No. 2090990-08-0

4-Chloro-6-(3-methylbenzyl)pyrimidine

Cat. No.: B1480281
CAS No.: 2090990-08-0
M. Wt: 218.68 g/mol
InChI Key: YFZNHFAXJRKNQK-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methylbenzyl)pyrimidine is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved the use of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by a single X-Ray diffraction analysis . The structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties .

Scientific Research Applications

Synthesis and Biological Activity

4-Chloro-6-(3-methylbenzyl)pyrimidine serves as a precursor in the synthesis of various compounds with potential biological activities. Its applications in scientific research often focus on the synthesis of novel compounds that can interact with biological systems, targeting specific biological processes such as DNA methylation and antitumor properties.

  • Antitumor Properties and DNA Methylation : Grigoryan et al. (2012) explored the synthesis of pyrimidylhydrazones and substituted pyrimidyl-aryl- and -cyclohexylthiosemicarbazides starting from derivatives similar to this compound. Their research aimed to study the influence of these compounds on DNA methylation and their in vitro antitumor properties, highlighting the compound's role in developing potential cancer therapies (Grigoryan et al., 2012).

  • Efficient Synthesis and Purity : Vaid et al. (2012) demonstrated an efficient synthesis process for 4-Chloro-2-pyrrolino[2,3-d]pyrimidin-6-one, starting from dimethyl malonate. The study achieved a high purity level for the synthesized compounds, illustrating the compound's utility in synthesizing pyrimidine derivatives with high efficiency and purity (Vaid et al., 2012).

  • Antitumor Activity : Another study by Grigoryan et al. (2008) focused on synthesizing 4-amino-and 4-methoxy-6-chloropyrimidines from 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines. These compounds were evaluated for their antitumor properties, underlining the potential of this compound derivatives in anticancer research (Grigoryan et al., 2008).

Structural and Pharmacological Studies

  • Cation Tautomerism and Molecular Recognition : Rajam et al. (2017) investigated the crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine and its interaction with 5-chloro-2-hydroxybenzoic acid, yielding two forms of the 1:1 salt. This study provides insights into the structural aspects of pyrimidine derivatives and their potential implications in targeted drug action through molecular recognition processes (Rajam et al., 2017).

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of 4-Chloro-6-(3-methylbenzyl)pyrimidine.

Properties

IUPAC Name

4-chloro-6-[(3-methylphenyl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-9-3-2-4-10(5-9)6-11-7-12(13)15-8-14-11/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZNHFAXJRKNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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